molecular formula C23H22N4O4 B11197235 N-(4-methoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide

N-(4-methoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide

Cat. No.: B11197235
M. Wt: 418.4 g/mol
InChI Key: IISIXHKBGLSNGP-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE is a complex organic compound that features a quinoline core, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHOXYPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE is unique due to its combination of a quinoline core, an oxadiazole ring, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetamide

InChI

InChI=1S/C23H22N4O4/c1-14(2)22-25-23(31-26-22)18-12-21(29)27(19-7-5-4-6-17(18)19)13-20(28)24-15-8-10-16(30-3)11-9-15/h4-12,14H,13H2,1-3H3,(H,24,28)

InChI Key

IISIXHKBGLSNGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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